Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate is a chemical compound belonging to the family of benzoates. It has the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoate core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of ethyl 3-cyano-6-(difluoromethyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Catalysts and additives may also be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 2-amino-3-cyano-6-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. The presence of reactive functional groups such as bromine, cyano, and difluoromethyl allows it to undergo nucleophilic substitution, reduction, and oxidation reactions, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate can be compared with similar compounds such as:
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)benzoate: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)benzoate:
This compound stands out due to its unique combination of functional groups, making it a valuable intermediate in various chemical syntheses and research applications.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-6-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-7(10(13)14)4-3-6(5-15)9(8)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAKJYNAPYBPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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